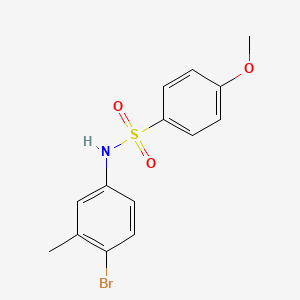![molecular formula C18H22N2O6S2 B3448679 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3448679.png)
4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
Overview
Description
4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, also known as E-4031, is a chemical compound that has been extensively used in scientific research. It is a potassium channel blocker that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide blocks the IKr channel by binding to a specific site on the channel protein. This results in a prolongation of the action potential duration and an increase in the refractory period of cardiac myocytes. 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has also been shown to inhibit the ATP-sensitive potassium channel (KATP) in pancreatic beta cells, which leads to an increase in insulin secretion.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cardiac myocytes, 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide prolongs the action potential duration and increases the refractory period, which can lead to arrhythmias. In pancreatic beta cells, 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide increases insulin secretion, which can be beneficial in the treatment of diabetes. 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has also been shown to have effects on neuronal excitability in the central nervous system, which can have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide in lab experiments is its selectivity for the IKr channel and KATP channel. This allows for specific manipulation of these channels without affecting other ion channels. However, one limitation of using 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is its potential for off-target effects, which can lead to unintended physiological effects.
Future Directions
There are several future directions for the use of 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide in scientific research. One area of interest is the role of potassium channels in the regulation of neuronal excitability in the central nervous system. 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been shown to have effects on neuronal excitability, and further research in this area could lead to the development of new treatments for neurological disorders. Another area of interest is the development of more selective potassium channel blockers, which could lead to more targeted therapies for various diseases. Additionally, the use of 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Scientific Research Applications
4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been used extensively in scientific research to study the role of potassium channels in various physiological processes. It has been shown to be a potent and selective blocker of the rapid delayed rectifier potassium current (IKr) in cardiac myocytes, which is responsible for the repolarization of the cardiac action potential. 4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has also been used to study the role of potassium channels in regulating insulin secretion in pancreatic beta cells and in the regulation of neuronal excitability in the central nervous system.
properties
IUPAC Name |
4-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-2-26-16-5-9-17(10-6-16)27(21,22)19-15-3-7-18(8-4-15)28(23,24)20-11-13-25-14-12-20/h3-10,19H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXBULBFZIXDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3448612.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B3448627.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3448637.png)
![N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3448641.png)

![3,5-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3448652.png)
![2,3-dichloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3448660.png)
![N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448667.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3448671.png)
![1-(2-fluorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B3448686.png)
![4-ethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3448687.png)


![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3448699.png)